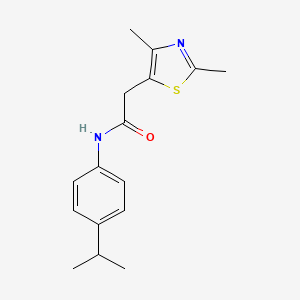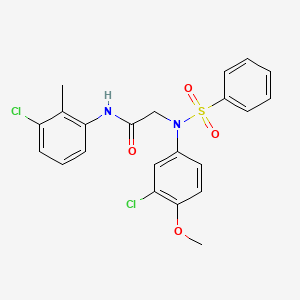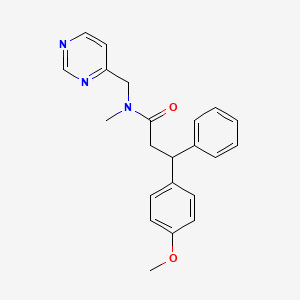![molecular formula C21H21N5O2 B6085631 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6085631.png)
1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mecanismo De Acción
The mechanism of action of 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide may be able to reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of a variety of diseases. It has also been suggested that this compound may be able to modulate the immune system, which could be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments is its potent anti-tumor and anti-inflammatory effects. This makes it a useful tool for researchers studying cancer and inflammatory diseases. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects that could complicate data interpretation, and it may not be suitable for use in certain cell lines or animal models.
Direcciones Futuras
There are many potential future directions for research on 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. One area of interest is the development of new cancer therapies based on this compound. Researchers may also investigate the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies may be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a complex process that involves several steps. The starting materials for the synthesis are 6-methyl-2-pyridinecarboxylic acid, 3-(1H-pyrazol-1-yl)aniline, and proline. These materials are reacted in the presence of various reagents and solvents to produce the final product. The synthesis method has been optimized over time to improve yield and purity, and various modifications have been made to the process to suit different research applications.
Aplicaciones Científicas De Investigación
1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anti-tumor effects in vitro and in vivo, and it has been suggested that it may be useful in the development of new cancer therapies. Other potential applications include the treatment of inflammatory diseases, such as rheumatoid arthritis, and the management of pain.
Propiedades
IUPAC Name |
1-(6-methylpyridine-2-carbonyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-15-6-2-9-18(23-15)21(28)25-12-4-10-19(25)20(27)24-16-7-3-8-17(14-16)26-13-5-11-22-26/h2-3,5-9,11,13-14,19H,4,10,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIABPXFKKFYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methylpyridine-2-carbonyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(7-ethyl-2,7-diazaspiro[4.4]non-2-yl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6085553.png)

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6085574.png)
![2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6085576.png)

![1-{5-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B6085590.png)
![methyl {[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B6085603.png)
![N-(3-methoxybenzyl)-3-{1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6085610.png)

![1-(3,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085614.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6085635.png)
![3-ethyl-1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6085636.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6085637.png)
![N-methyl-N-[2-(3-pyridinyl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6085643.png)